molecular formula C9H7BrN2O3 B1384494 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 1183996-38-4

3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No. B1384494
M. Wt: 271.07 g/mol
InChI Key: PPOOXLPDIVNENI-UHFFFAOYSA-N
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Description

The compound “3-Bromo-4-methoxybenzaldehyde” is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide, as a brominating reagent . It may be used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “3-Bromo-4-methoxybenzaldehyde” involves the solvent-free bromination of 4-methoxybenzaldehyde . It has been used in the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative, via Mukaiyama aldol reaction .


Molecular Structure Analysis

The molecular structure of a related compound, “3-Bromo-4-methoxyphenyl methanol”, has a molecular formula of C9H9BrO3 .


Chemical Reactions Analysis

“3-Bromo-4-methoxybenzaldehyde” has been used in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole and the preparation of 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2-3-trimethoxybenzene .


Physical And Chemical Properties Analysis

A related compound, “(3-Bromo-4-methoxyphenyl)(phenyl)methanone”, has a density of 1.4±0.1 g/cm3, a boiling point of 396.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Chemical Properties and Structure

The title compound 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is related to a class of compounds that typically feature a central oxadiazole ring, which is essentially planar. This ring often forms various dihedral angles with terminal bromo-substituted and methoxy-substituted benzene rings. An example of such a compound is 2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one, studied by Fun et al. (2011) (Fun, Hemamalini, Nithinchandra, & Kalluraya, 2011).

Synthesis and Evaluation

The synthesis processes of compounds similar to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have been explored in various studies. For example, a smooth one-step synthesis of related compounds and their anticonvulsant activity was described by Vijaya Raj and Narayana (2006) (Vijaya Raj & Narayana, 2006).

Biological and Pharmacological Activities

  • Antimicrobial Activities : Ustabaş et al. (2020) researched a compound with a similar structure, finding it to have significant antimicrobial activities against different bacterial species and high antileishmanial activity (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

  • Anti-Inflammatory Properties : Labanauskas et al. (2004) synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, showing anti-inflammatory activity. These derivatives are structurally related to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

  • Anticancer Activity : Yakantham, Sreenivasulu, and Raju (2019) designed and synthesized derivatives with anticancer activity against various human cancer cell lines. These derivatives belong to the same chemical class as 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (Yakantham, Sreenivasulu, & Raju, 2019).

  • Tubulin Inhibitor Properties : Compounds similar to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have been identified as potent tubulin inhibitors, as studied by Gakh et al. (2013). These compounds demonstrate significant binding to tubulin and cytostatic properties (Gakh, Sosnov, Krasavin, Nguyen, & Hamel, 2013).

  • Corrosion Inhibition : Bouklah et al. (2006) investigated 4-MOX, a compound structurally similar to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, for its potential as a corrosion inhibitor for mild steel in sulfuric acid media. Their study revealed high efficiency in corrosion inhibition (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Safety And Hazards

The compound “3-Bromo-4-methoxybiphenyl” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-14-7-3-2-5(4-6(7)10)8-11-9(13)15-12-8/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOOXLPDIVNENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

CAS RN

1183996-38-4
Record name 3-(3-bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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